molecular formula C24H16N2O4 B214929 N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B214929
M. Wt: 396.4 g/mol
InChI Key: KDFNOWILRVPVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as BF-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BF-1 is a synthetic compound that has been designed to target specific cellular pathways, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide works by inhibiting specific cellular pathways that are involved in the growth and survival of cancer cells. It targets a protein called protein kinase CK2, which is overexpressed in many types of cancer. By inhibiting CK2, N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide prevents the activation of downstream signaling pathways that are essential for cancer cell survival.
Biochemical and Physiological Effects:
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide is also highly specific in its action, making it a valuable tool for studying specific cellular pathways. However, one limitation of N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide is that it may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the investigation of N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide's potential in combination with other anticancer drugs. Additionally, N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide's potential in the treatment of neurodegenerative diseases warrants further investigation. Overall, N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide is a promising candidate for the development of new therapeutics for various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide involves a multi-step process that has been optimized for high yield and purity. The first step involves the synthesis of the intermediate compound, which is then further modified to produce the final product. The entire process is carried out under controlled conditions to ensure the quality of the product.

Scientific Research Applications

N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific cellular pathways that are essential for their survival. N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide has also been studied for its potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H16N2O4/c27-23(21-13-15-5-1-3-7-19(15)29-21)25-17-9-11-18(12-10-17)26-24(28)22-14-16-6-2-4-8-20(16)30-22/h1-14H,(H,25,27)(H,26,28)

InChI Key

KDFNOWILRVPVQG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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